1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione is 346.0884336 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent pH Sensor
A study explored the use of a heteroatom-containing organic fluorophore, similar in structure to the compound , as a fluorescent pH sensor. This fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE) and was effective in detecting acidic and basic organic vapors (Yang et al., 2013).
Antibacterial Activity
Research into pyridonecarboxylic acids, related to the compound of interest, has shown that certain derivatives exhibit significant antibacterial activity. These compounds were more active than enoxacin, a known antibacterial agent, and were considered worthy of further biological study (Egawa et al., 1984).
Electrochromic Properties
A study on the copolymerization of compounds structurally related to 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione revealed enhanced electrochromic properties. These properties are critical in applications like smart windows and displays (Türkarslan et al., 2007).
Synthesis and Reactivity Study
Another study focused on the synthesis and reactivity of a compound closely related to the one . The study detailed the synthesis process and analyzed the stability and reactivity of the molecule, which could be useful in developing new pharmacological drugs (Murthy et al., 2017).
Cytotoxic Effects
Research into derivatives of 1,2-dihydropyridin-3-carbonitrile, structurally similar to the compound in focus, showed significant cytotoxic effects against tumor cell lines. These compounds were more effective than the reference drug, doxorubicin, and were non-cytotoxic towards normal cells (Flefel et al., 2015).
Hydrogen Bonding in Anticonvulsant Enaminones
A study on the crystal structures of anticonvulsant enaminones, including compounds structurally related to 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione, provided insights into their hydrogen bonding patterns. These structures can be crucial in understanding the activity of similar compounds in medical applications (Kubicki et al., 2000).
Antimicrobial and Anticancer Agents
Pyrazole derivatives with structural similarities have been found to exhibit both antimicrobial and anticancer activities. Some of these compounds displayed higher anticancer activity than the standard drug doxorubicin (Hafez et al., 2016).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethylamino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(18(22)24)21-10-9-12-3-1-2-4-15(12)20/h1-8,16,21H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKKUJPUWYEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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